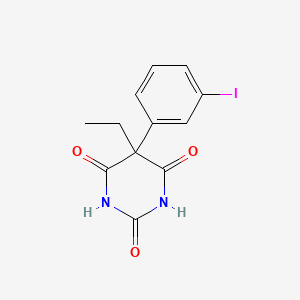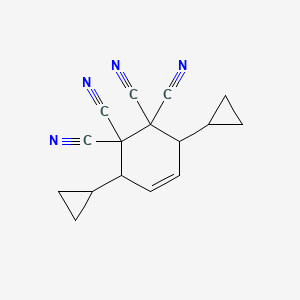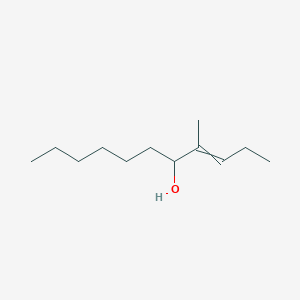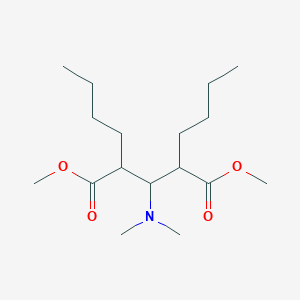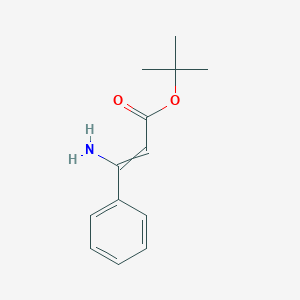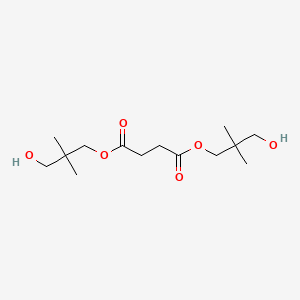
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a diester of butanedioic acid (succinic acid) and 3-hydroxy-2,2-dimethylpropanol. It is characterized by its ester functional groups and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate typically involves the esterification of butanedioic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to streamline the process and reduce the need for solvent recovery .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions to form amides or new esters.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of amides or new esters.
Applications De Recherche Scientifique
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of resins, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate in various applications depends on its chemical structure. The ester groups can undergo hydrolysis to release butanedioic acid and 3-hydroxy-2,2-dimethylpropanol, which can then participate in further biochemical or chemical reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-hydroxy-2,2-dimethylpropyl) succinate
- Dimethyl butanedioate
- Diethyl butanedioate
Uniqueness
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring biodegradable and biocompatible materials .
Propriétés
Numéro CAS |
88446-94-0 |
|---|---|
Formule moléculaire |
C14H26O6 |
Poids moléculaire |
290.35 g/mol |
Nom IUPAC |
bis(3-hydroxy-2,2-dimethylpropyl) butanedioate |
InChI |
InChI=1S/C14H26O6/c1-13(2,7-15)9-19-11(17)5-6-12(18)20-10-14(3,4)8-16/h15-16H,5-10H2,1-4H3 |
Clé InChI |
CSDWHJPHWCXETA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)COC(=O)CCC(=O)OCC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


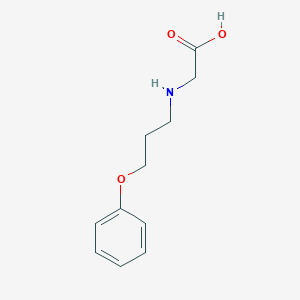
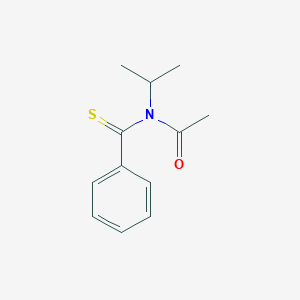

amino}-L-alanine](/img/structure/B14386679.png)
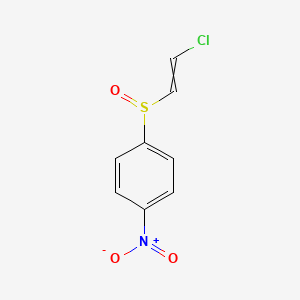

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)

